
6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring with a carboxylic acid group and a 2-methoxyethoxy group attached . The molecular weight is 198.18 .Physical And Chemical Properties Analysis
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a solid at room temperature . The compound has a molecular weight of 198.18 .Aplicaciones Científicas De Investigación
Synthesis of Substituted Amides
The compound can be used in the synthesis of substituted amides of pyrazine-2-carboxylic acids . These amides have been tested for their in vitro antimycobacterial, antifungal, and photosynthesis-inhibiting activities .
Antimycobacterial Activity
The amides of pyrazine-2-carboxylic acids, which can be synthesized using “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid”, have shown significant antimycobacterial activity . For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis .
Antifungal Evaluation
The amides of pyrazine-2-carboxylic acids have also been evaluated for their antifungal effects . However, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect .
Photosynthesis Inhibition
The amides of pyrazine-2-carboxylic acids have been found to inhibit photosynthesis . The most active inhibitor of oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid .
Detection of Pyrazinamide Resistance
“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” could potentially be used in the detection of pyrazinamide resistance in Mycobacterium tuberculosis . The detection of pyrazinoic acid, the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .
Propiedades
IUPAC Name |
6-(2-methoxyethoxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWTQHCHVYORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

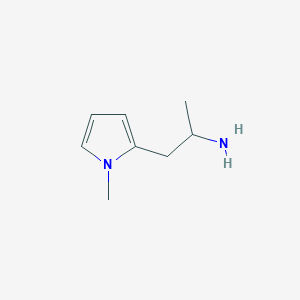
![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)
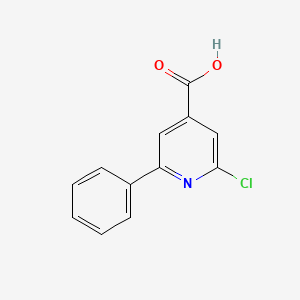
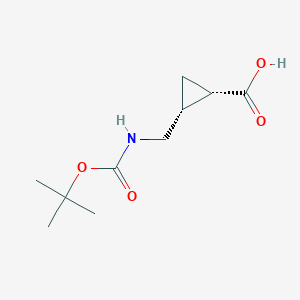

![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)

![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
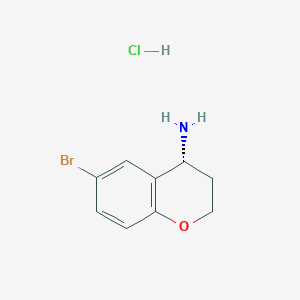
![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
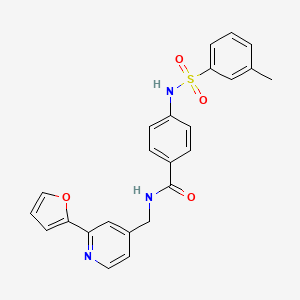
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)